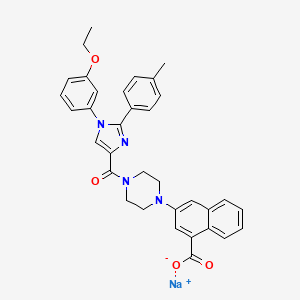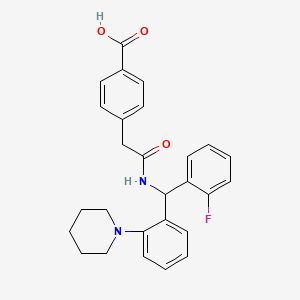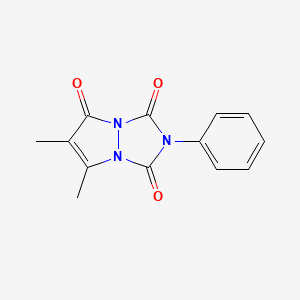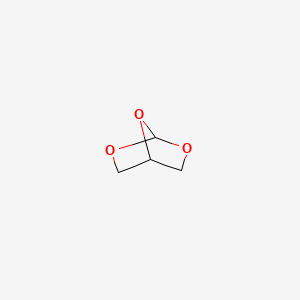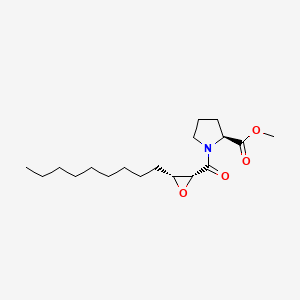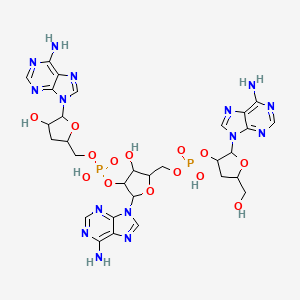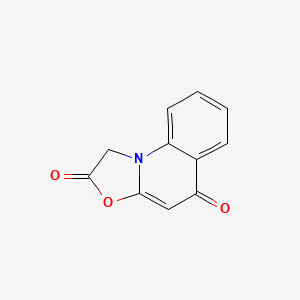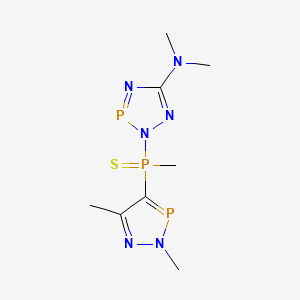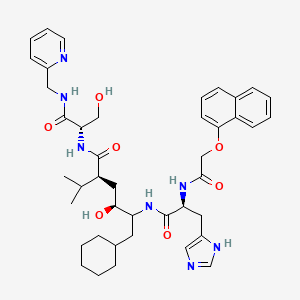
3,5-Dichloro-2-pyridyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-pyridyl methanesulfonate is a chemical compound with the molecular formula C₆H₅Cl₂NO₃S and a molecular weight of 242.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonate group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-pyridyl methanesulfonate typically involves the reaction of 3,5-dichloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2-pyridyl methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The methanesulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic aqueous solutions at varying temperatures.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Hydrolysis: Methanesulfonic acid and the corresponding pyridyl derivative.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2-pyridyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-pyridyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the pyridine ring are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyridine: Lacks the methanesulfonate group but shares the dichloropyridine core.
2-Pyridyl methanesulfonate: Similar structure but without the chlorine substituents.
3,5-Dibromo-2-pyridyl methanesulfonate: Bromine atoms instead of chlorine, affecting reactivity and applications.
Uniqueness
3,5-Dichloro-2-pyridyl methanesulfonate is unique due to the combination of its dichloropyridine core and methanesulfonate group, which imparts specific reactivity and versatility in synthetic chemistry. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of various organic compounds.
Propiedades
Número CAS |
25171-77-1 |
|---|---|
Fórmula molecular |
C6H5Cl2NO3S |
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
(3,5-dichloropyridin-2-yl) methanesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-13(10,11)12-6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
Clave InChI |
ONPPFTPDRUQHKC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=C(C=C(C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



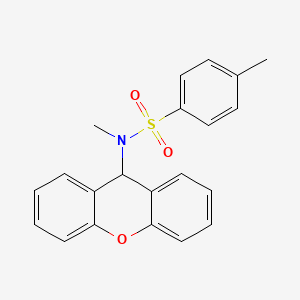
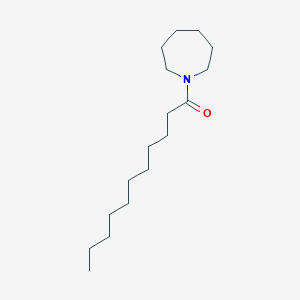
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)
